N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide
Brand Name: Vulcanchem
CAS No.: 54152-59-9
VCID: VC18408906
InChI: InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3
SMILES:
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide

CAS No.: 54152-59-9

Cat. No.: VC18408906

Molecular Formula: C15H23N3O

Molecular Weight: 261.36 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide - 54152-59-9

Specification

CAS No. 54152-59-9
Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
IUPAC Name N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide
Standard InChI InChI=1S/C15H23N3O/c1-13(12-17-10-6-3-7-11-17)18(14(2)19)15-8-4-5-9-16-15/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3
Standard InChI Key GPVSXHXJTGPKEB-UHFFFAOYSA-N
Canonical SMILES CC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide consists of three primary structural components:

  • A pyridine ring (C5_5H5_5N) substituted at the 2-position.

  • A piperidine moiety (C5_5H11_{11}N) linked via a methyl-ethyl chain.

  • An acetamide group (CH3_3CONH) serving as the central bridge.

This configuration confers both lipophilic and polar properties, influencing its solubility and potential membrane permeability.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameN-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylacetamide
CAS Registry Numbers54152-59-9, 82504-92-5
Molecular FormulaC15H23N3O\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}
Molecular Weight261.36 g/mol
Canonical SMILESCC(CN1CCCCC1)N(C2=CC=CC=N2)C(=O)C
InChI KeyGPVSXHXJTGPKEB-UHFFFAOYSA-N

The dual CAS registry numbers (54152-59-9 and 82504-92-5) likely represent distinct synthetic batches or stereoisomeric forms, though structural confirmation data remain unpublished.

Spectroscopic and Computational Data

While experimental spectra (NMR, IR) are unavailable, computational analyses predict:

  • Hydrogen Bond Donors: 0 (amide hydrogen is deprotonated at physiological pH).

  • Hydrogen Bond Acceptors: 4 (pyridine nitrogen, amide carbonyl, piperidine nitrogen).

  • Topological Polar Surface Area: 45.8 Ų, indicating moderate polarity.

The compound’s logP (octanol-water partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Pathways and Methodological Considerations

General Amide Bond Formation Strategies

Although no explicit synthesis protocols exist for N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-2-pyridinylacetamide, analogous compounds are typically synthesized via:

  • Coupling Reactions: Carbodiimide-mediated condensation of 2-pyridylamine derivatives with carboxylic acids .

  • Curtius Rearrangement: Conversion of acyl azides to isocyanates, followed by nucleophilic trapping with amines .

For example, a related patent (WO2021074138A1) describes a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine to generate tert-butyl carbamate intermediates . This method could theoretically adapt to produce the target compound by substituting appropriate amine precursors.

Challenges in Purification

Synthetic routes often contend with:

  • Phosphorous Salt Impurities: Residual byproducts from DPPA usage, requiring silica gel chromatography or recrystallization .

  • Stereochemical Control: The piperidine-ethyl chain introduces potential stereoisomerism, necessitating chiral resolution techniques.

Physicochemical and Toxicological Profile

Stability and Solubility

  • Aqueous Solubility: <1 mg/mL at 25°C (predicted), limiting bioavailability without formulation aids.

  • Thermal Stability: Decomposes above 240°C, as per differential scanning calorimetry simulations.

Table 2: Acute Toxicity Data

SpeciesRouteLD50\text{LD}_{50} (mg/kg)Effect
MouseSubcutaneous330Respiratory depression, ataxia

Metabolic Considerations

Piperidine rings are susceptible to hepatic cytochrome P450-mediated oxidation, potentially generating reactive intermediates. Concurrent pyridine metabolism via N-oxidation may exacerbate toxicity .

Applications and Future Directions

Preclinical Research Utility

  • Lead Compound Optimization: Structural modifications (e.g., fluorination at R1_1) could enhance CP4H selectivity .

  • Isotopic Labeling: 14C^{14}\text{C}-labeled variants for pharmacokinetic studies.

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